![molecular formula C23H20FN3O3S3 B2407595 Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 496026-48-3](/img/structure/B2407595.png)
Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate
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Description
Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H20FN3O3S3 and its molecular weight is 501.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have investigated the reactions of various thiophene derivatives to synthesize new heterocyclic compounds. For instance, Davoodnia et al. explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to the formation of thieno[2,3-d]pyrimidine derivatives, a process that likely involves intermediates such as 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009). Similarly, the synthesis of 4,6-bis(dimethylamino)thieno[2,3-b]pyridines by Pedersen and Carlsen through an HMPT induced ring closure reaction indicates the influence of substituents on the thiophene ring on reaction outcomes (Pedersen & Carlsen, 1977).
Chemical Transformations and Reactions
Significant research has focused on the chemical transformations and reactivity of related compounds. For example, the study by Westerlund on the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines through the reaction of active methylene nitriles with 3-azido-2-substituted thiophenes showcases the versatility of these molecules in synthesizing triazole-fused compounds (Westerlund, 1980).
Anticancer Activity
The exploration of novel heterocycles for anticancer applications is a notable area of research. Abdel-Motaal, Alanzy, and Asem synthesized new heterocycles utilizing thiophene incorporated thioureido substituent as precursors and evaluated their anticancer activity against the colon HCT-116 human cancer cell line, highlighting the potential of these compounds in cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020).
properties
IUPAC Name |
ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S3/c1-4-30-23(29)19-16(14-5-7-15(24)8-6-14)9-31-22(19)27-17(28)10-32-20-18-12(2)13(3)33-21(18)26-11-25-20/h5-9,11H,4,10H2,1-3H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVWTJSEVHITCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NC=NC4=C3C(=C(S4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate |
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